

Phenidone: Mechanism and Preclinical Profile

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Compound Focus: Phenidone

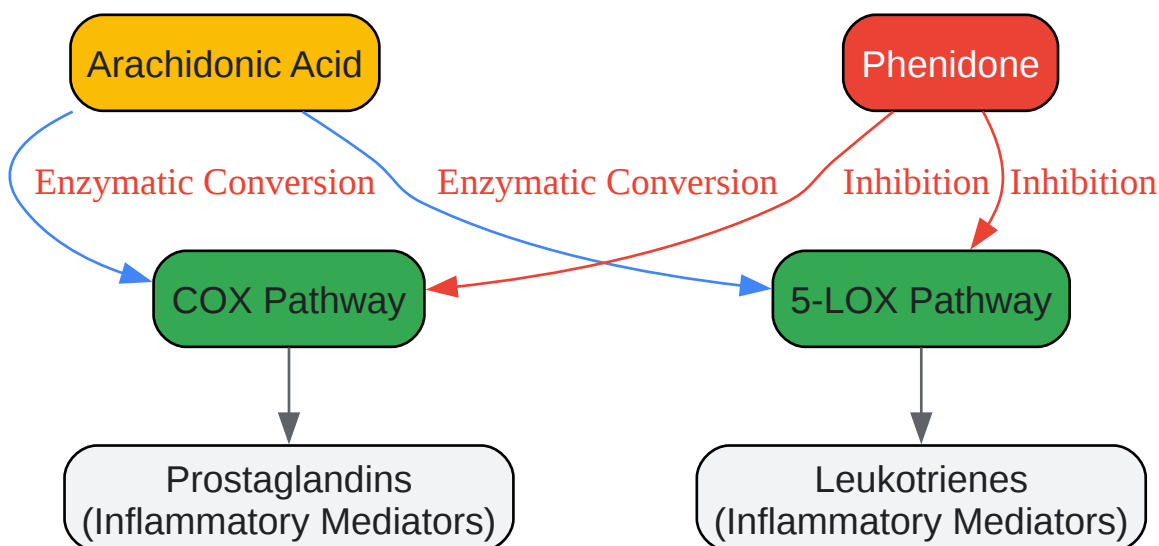
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Phenidone is recognized in pharmacological research as a **dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX)** [1] [2]. This dual action inhibits both the prostaglandin and leukotriene pathways, which are central to the inflammatory process. It is primarily used as a research tool in preclinical studies.

The following diagram illustrates how **Phenidone's** dual inhibition targets the arachidonic acid inflammatory pathway:



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*Diagram Title: **Phenidone's** Dual Inhibition of Inflammatory Pathways*

Evidence for its bioactivity comes from animal studies. One key study in spontaneously hypertensive rats (SHR) demonstrated that a single dose of **Phenidone** (30 mg/kg, intraperitoneally) lowered systolic blood pressure by a maximum of 74 ± 15 mm Hg [3]. Long-term oral administration over four weeks in young SHRs also arrested the development of hypertension, with treated rats having significantly lower blood pressure (164 ± 4 mm Hg) compared to controls (190 ± 2 mm Hg) [3].

Important Clarification: Phenidone vs. Pirfenidone

Your search likely yielded limited results due to confusion with a different drug:

Feature	Phenidone	Pirfenidone
Primary Use	Preclinical research; photographic developer [1] [4]	Approved treatment for Idiopathic Pulmonary Fibrosis (IPF) [5] [6]
Mechanism of Action	Dual COX/LOX inhibitor [1] [2]	Anti-fibrotic and anti-inflammatory (e.g., TGF-beta modulation) [6]
Combination Therapy Data	Limited to no clinical data found in search results	Available (e.g., with Nintedanib or N-acetylcysteine) [5] [6]
Research Context	Tool compound for mechanistic studies	Clinical drug for human treatment

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